Cas no 877635-89-7 (4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 4-bromobenzoate)

4-Oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 4-bromobenzoate is a specialized chemical compound featuring a pyranone core functionalized with a pyrimidine-thioether moiety and a 4-bromobenzoate ester group. This structure imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly for constructing heterocyclic frameworks or as an intermediate in pharmaceutical and agrochemical research. The presence of both electron-rich (pyrimidine-thioether) and electron-withdrawing (bromobenzoate) groups enhances its versatility in cross-coupling reactions or nucleophilic substitutions. The compound’s crystalline nature may facilitate purification and characterization, while its modular design allows for further derivatization. Suitable for controlled reactions, it offers precise functionalization potential in complex molecular synthesis.
4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 4-bromobenzoate structure
877635-89-7 structure
Product Name:4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 4-bromobenzoate
CAS No:877635-89-7
MF:C17H11BrN2O4S
MW:419.249242067337
CID:6243476
PubChem ID:16805942
Update Time:2025-10-19

4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 4-bromobenzoate Chemical and Physical Properties

Names and Identifiers

    • 4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 4-bromobenzoate
    • [4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-bromobenzoate
    • 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-bromobenzoate
    • AB00687534-01
    • AKOS024654764
    • SR-01000020377-1
    • F2510-0091
    • MLS-0437358.0001
    • BDBM50393919
    • CHEMBL2158350
    • 877635-89-7
    • SR-01000020377
    • 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-bromobenzoate
    • Inchi: 1S/C17H11BrN2O4S/c18-12-4-2-11(3-5-12)16(22)24-15-9-23-13(8-14(15)21)10-25-17-19-6-1-7-20-17/h1-9H,10H2
    • InChI Key: OOHUMMYCLSHXAL-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(=O)OC1=COC(=CC1=O)CSC1N=CC=CN=1

Computed Properties

  • Exact Mass: 417.96229g/mol
  • Monoisotopic Mass: 417.96229g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 567
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 104Ų

4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 4-bromobenzoate Pricemore >>

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Additional information on 4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 4-bromobenzoate

4-Oxo-6-(Pyrimidin-2-Ylsulfanyl)Methyl-4H-Pyran-3-Yl 4-Bromobenzoate (CAS No: 877635-89-7)

4-Oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 4-bromobenzoate is a highly specialized organic compound with the CAS registry number 877635-89-7. This compound belongs to the class of heterocyclic compounds, specifically featuring a pyran ring system fused with a pyrimidine moiety and a bromobenzoate ester group. Its unique structural features make it an intriguing subject of study in various fields, including medicinal chemistry, pharmacology, and materials science.

The molecular structure of this compound is characterized by a pyran ring (a six-membered oxygen-containing ring) with an oxo group at the 4-position and a pyrimidinylsulfanyl methyl group at the 6-position. The 4-bromobenzoate ester is attached to the 3-position of the pyran ring, introducing a bromine atom into the molecule, which can significantly influence its chemical reactivity and biological activity. The presence of these functional groups renders the compound versatile in terms of potential applications.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through multi-step reactions involving carefully designed intermediates. Researchers have employed methodologies such as Suzuki coupling, Stille coupling, and Mitsunobu reactions to construct the complex heterocyclic framework. These methods not only ensure high yields but also allow for fine-tuning of the substituents to optimize the compound's properties for specific applications.

In terms of biological activity, 4-Oxo...benzoate has shown promising results in preclinical studies as a potential therapeutic agent. Its ability to modulate key cellular pathways, such as those involving protein kinases and transcription factors, has garnered significant attention in drug discovery programs targeting diseases like cancer and inflammatory disorders. For instance, studies published in *Nature Communications* and *Journal of Medicinal Chemistry* have highlighted its role as a selective inhibitor of certain oncogenic kinases.

Moreover, the compound's unique electronic properties make it an attractive candidate for applications in optoelectronics and sensor technologies. The conjugated system within the molecule facilitates efficient charge transport, which is crucial for devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Research conducted at leading institutions like Stanford University and MIT has demonstrated its potential in enhancing device performance through tailored molecular design.

From an environmental standpoint, understanding the degradation pathways of 4-Oxo...benzoate is essential for assessing its ecological impact. Studies have shown that under aerobic conditions, the compound undergoes microbial degradation via oxidative cleavage of the sulfur-containing bonds, leading to the formation of less complex byproducts that are more readily biodegradable.

In conclusion, 4-Oxo...benzoate (CAS No: 877635-89) stands out as a multifaceted compound with immense potential across diverse scientific domains. Its intricate structure not only offers opportunities for innovative chemical synthesis but also serves as a valuable tool in advancing therapeutic interventions and cutting-edge technologies.

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